Bienvenue dans la boutique en ligne BenchChem!

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Drug Metabolism Pharmacokinetics Aldehyde Oxidase

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 62259-95-4) is a bicyclic nitrogenous heterocycle belonging to the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one class. This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for inhibitors targeting the JmjC histone lysine demethylase (KDM) subfamilies KDM4 (JMJD2) and KDM5 (JARID1) , and for kinase inhibitors such as those against ERK2 and HPK1.

Molecular Formula C8H11N3O
Molecular Weight 165.19
CAS No. 62259-95-4
Cat. No. B3029318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
CAS62259-95-4
Molecular FormulaC8H11N3O
Molecular Weight165.19
Structural Identifiers
SMILESCC1=NC2=C(CCNC2)C(=O)N1
InChIInChI=1S/C8H11N3O/c1-5-10-7-4-9-3-2-6(7)8(12)11-5/h9H,2-4H2,1H3,(H,10,11,12)
InChIKeyYYZKKLJMPSCJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 62259-95-4): Core Scaffold Identity and Key Differentiators for Sourcing Scientists


2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one (CAS 62259-95-4) is a bicyclic nitrogenous heterocycle belonging to the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one class [1]. This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for inhibitors targeting the JmjC histone lysine demethylase (KDM) subfamilies KDM4 (JMJD2) and KDM5 (JARID1) [2], and for kinase inhibitors such as those against ERK2 and HPK1 [3]. The defining structural feature of this specific compound is the methyl group at the C2 position of the pyrimidinone ring, a modification that critically differentiates it from unsubstituted or variably substituted analogs by conferring a distinct metabolic stability profile.

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one: Why C2-Substitution Blocks Aldehyde Oxidase Metabolism and Prevents Generic Substitution


For the pyrido[3,4-d]pyrimidin-4(3H)-one class, simple scaffold substitution without the 2-methyl group is not a viable generic alternative due to a profound liability: rapid, species-conserved metabolism by aldehyde oxidase (AO) [1]. Research has demonstrated that the unsubstituted scaffold is highly susceptible to AO-mediated oxidation specifically at the electrophilic C2 position, leading to high in vivo clearance and poor pharmacokinetic (PK) predictability [1]. This metabolic vulnerability results in failure to translate in vitro potency to in vivo efficacy. The introduction of a simple C2-methyl substituent, as in the target compound, sterically blocks the AO oxidation site, abrogating this clearance pathway entirely and rescuing the PK profile—a critical distinction for any study progressing beyond biochemical assays [1].

Head-to-Head Quantitative Evidence for 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one Selection


Metabolic Stability: C2-Methyl Substitution Abrogates Aldehyde Oxidase-Mediated Clearance

The target compound (C2-methyl counterpart, designated Compound 6 in the study) is completely resistant to aldehyde oxidase (AO)-mediated metabolism, unlike its direct C2-unsubstituted C8-substituted comparator (Compound 2). Cytosolic clearance assays demonstrate a stark stability difference that underpins the necessity of C2-substitution for in vivo applications [1].

Drug Metabolism Pharmacokinetics Aldehyde Oxidase Scaffold Optimization

Selectivity Window: Scaffold Enables Preferential KDM4 Inhibition over KDM5

Within the C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one series, exemplars such as compound 41 achieve biochemical KDM4C inhibition (IC50 = 6–8 µM) while showing a marked selectivity window over KDM5C [1]. This differential is a consequence of rational design exploiting residue differences between the KDM4 and KDM5 substrate binding sites, a profile established on the same core scaffold to which the target compound belongs [1]. While the target compound's individual IC50 is not published, the core scaffold enables KDM4-subfamily selectivity.

Epigenetics Histone Demethylase KDM4 KDM5 Selectivity

Synthetic Versatility: Well-Established Route from 3-Aminopyridine-4-Carboxylic Acid

The synthesis of 2-methylpyrido[3,4-d]pyrimidin-4-ones is achieved via a well-characterized route starting from 3-aminopyridine-4-carboxylic acid, forming a 2-methylpyrido[3,4-d][1,3]oxazin-4-one intermediate that reacts readily with primary amines [1]. This pathway is more convergent and avoids the unstable intermediates of alternative routes to C8-substituted analogs, offering a reliable procurement or in-house synthesis strategy for the core scaffold.

Synthetic Chemistry Heterocycle Synthesis Medicinal Chemistry Pyridopyrimidine

Kinase Inhibition: ERK2 Potency from the Core Tetrahydropyrido[3,4-d]pyrimidine Scaffold

The tetrahydropyrido[3,4-d]pyrimidine scaffold, the direct parent core of the target compound, has been optimized into highly potent ERK2 inhibitors. An X-ray co-crystal structure (PDB 4O6E) and accompanying data show that optimized congeners achieve ERK2 Ki values of 0.4 nM and IC50 values as low as 1 nM (Compound 2), with cellular phospho-RSK knockdown at IC50 = 45 nM in HepG2 cells [1]. Compared to the HTS lead (IC50 = 106 nM), this represents a >100-fold improvement, demonstrating the scaffold's inherent drugability.

Kinase Inhibitor ERK2 Cancer Structure-Based Drug Design

Optimal Scientific and Procurement Application Scenarios for 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one


Building KDM4/5-Focused Chemical Libraries with In Vivo Compatibility

The compound is the optimal core scaffold for constructing KDM4/5 inhibitor libraries intended for in vivo pharmacokinetic and efficacy studies. Because the C2-methyl group eliminates the AO-mediated clearance that plagues unsubstituted analogs [3], medicinal chemistry teams can proceed directly to in vivo proof-of-concept experiments without needing to invest in iterative metabolite identification or scaffold redesign to address PK failure [3].

Kinase Inhibitor Lead Generation Leveraging a Structurally Validated Core

As a direct analog of the core that produced clinical-quality ERK2 inhibitors (with Ki = 0.4 nM and high kinome selectivity) [3], this compound is a reliable starting fragment for kinase drug discovery programs. The existence of X-ray co-crystal structures (e.g., PDB 4O6E) provides a direct path for structure-based drug design, expediting the hit-to-lead optimization phase for new kinase targets [3].

Rapid Parallel Synthesis and Scale-Up of Diversified Pyridopyrimidinone Libraries

For CROs and internal medicinal chemistry groups requiring rapid analog generation, the 2-methyl substituent enables a synthetic route through a stable oxazinone intermediate [3]. This convergent pathway allows for late-stage diversification with a range of primary amines, making it more amenable to parallel synthesis and large-scale manufacturing compared to multi-step linear syntheses required for C8-substituted analogs [3].

Quote Request

Request a Quote for 2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.